Propylammonium nitrate
Description
Propylammonium nitrate (PAN, C₃H₷NH₃⁺·NO₃⁻) is a protic ionic liquid (PIL) renowned for its amphiphilic nanostructure and versatile solvent properties. Its bulk structure, characterized by a bicontinuous sponge-like nanostructure (L₃ phase), arises from the segregation of polar (ammonium-nitrate) and nonpolar (propyl chain) domains . Neutron diffraction studies reveal that PAN’s nanostructure is more pronounced than ethylammonium nitrate (EAN) or ethanolammonium nitrate (EtAN), with strong hydrogen bonding between ammonium and nitrate groups and interdigitation of alkyl chains . PAN exhibits high thermal stability, tunable transport properties, and applications in catalysis, lubrication, and polymer solvation .
Properties
IUPAC Name |
nitric acid;propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.HNO3/c1-2-3-4;2-1(3)4/h2-4H2,1H3;(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQFNTYKHHDUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047927 | |
| Record name | Propylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22113-88-8 | |
| Record name | Propylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis
In controlled laboratory conditions, propylamine (C₃H₇NH₂) is gradually added to an aqueous solution of nitric acid (HNO₃) under constant stirring. The reaction proceeds as follows:
$$
\text{C}3\text{H}7\text{NH}2 + \text{HNO}3 \rightarrow \text{C}3\text{H}7\text{NH}3^+ \text{NO}3^-
$$
Key parameters include:
- Temperature control : Maintaining the reaction between 20°C and 60°C prevents thermal runaway and minimizes by-product formation.
- Stoichiometry : A 1:1 molar ratio ensures complete protonation of propylamine, though slight excesses of nitric acid (5–10%) are often used to drive the reaction to completion.
- Solvent selection : Water is the preferred medium due to its ability to dissolve both reactants and stabilize ionic intermediates.
Post-reaction, the mixture is vacuum-concentrated at 50–65°C to remove water, followed by cooling to ≤10°C to precipitate crystalline this compound. Filtration and drying under reduced pressure yield the final product with purity >99% without recrystallization.
Industrial-Scale Production
Industrial protocols optimize the neutralization process for efficiency and safety:
- Continuous flow reactors : These systems enhance heat dissipation and maintain consistent reaction conditions, critical for large-scale operations.
- Recycling mother liquor : Residual liquid from filtration is reused in subsequent batches, improving yield (≥95%) and reducing water consumption.
- Safety measures : Automated dosing systems and jacketed reactors mitigate risks associated with handling corrosive nitric acid and exothermic reactions.
Alternative Synthetic Routes and Modifications
While neutralization remains predominant, alternative methods have been explored to address specific challenges:
Solvent-Free Synthesis
Recent studies suggest that this compound can be synthesized without water by directly mixing propylamine and concentrated nitric acid in a controlled environment. This approach reduces energy costs associated with solvent removal but requires precise temperature modulation to avoid decomposition.
Anion Exchange Reactions
This compound can also be prepared via metathesis reactions, where propylammonium chloride or bromide is treated with silver nitrate (AgNO₃):
$$
\text{C}3\text{H}7\text{NH}3^+ \text{Cl}^- + \text{AgNO}3 \rightarrow \text{C}3\text{H}7\text{NH}3^+ \text{NO}3^- + \text{AgCl} \downarrow
$$
While effective, this method is less economical due to the high cost of silver salts and the need to remove precipitated AgCl.
Purification and Characterization
Purification Techniques
| Method | Conditions | Outcome |
|---|---|---|
| Vacuum evaporation | 50–65°C, 50–100 mbar | Concentrates solution, removes H₂O |
| Recrystallization | Cool to ≤10°C, use ethanol/water | Enhances purity to >99.5% |
| Filtration | Büchner funnel, cellulose membrane | Removes insoluble impurities |
Characterization Protocols
- Spectroscopy :
- Thermal analysis : Differential scanning calorimetry (DSC) confirms thermal stability up to 150°C.
Challenges and Optimization Strategies
By-Product Formation
Side reactions, such as the oxidation of propylamine to propylammonium nitrite, may occur if temperatures exceed 70°C. Mitigation strategies include:
Scientific Research Applications
Chemical Applications
Solvent and Catalyst
PAN serves as an effective solvent and catalyst in numerous chemical reactions. Its ionic nature allows it to dissolve a wide range of organic and inorganic compounds, facilitating reactions that might be challenging in traditional solvents. For example, PAN has been utilized in the synthesis of nanoparticles and in catalytic processes involving organic transformations .
Self-Assembly of Amphiphiles
Research indicates that PAN can act as a solvent for the self-assembly of amphiphiles into micelles and microemulsions. This property is particularly useful in formulating drug delivery systems where controlled release is essential .
Biological Applications
Stabilization of Biomolecules
In biological research, PAN is studied for its potential to stabilize proteins and enzymes. The ionic liquid environment can enhance the solubility and stability of these biomolecules, making it a candidate for applications in biocatalysis and pharmaceutical formulations .
Materials Science
Lubricants
PAN exhibits promising tribological properties, making it suitable for use as a lubricant in various mechanical systems. Its unique structure allows for effective boundary lubrication, reducing wear and friction between surfaces.
Electrochemical Devices
Due to its high ionic conductivity, PAN is being explored as an electrolyte in batteries, supercapacitors, and fuel cells. Its stability under various conditions enhances the performance of these devices, making it a critical component in energy storage technologies .
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemical Synthesis | Solvent for reactions | Enhances reaction rates |
| Biological Stabilization | Protein/enzyme stabilization | Improves solubility and stability |
| Materials Science | Lubricants | Reduces friction |
| Electrochemical Devices | Electrolyte in batteries | High ionic conductivity |
Case Studies
Electrochemical Performance
A study conducted on PAN as an electrolyte revealed its effectiveness in lithium-ion batteries. The results showed improved charge/discharge cycles compared to traditional electrolytes, highlighting PAN's potential in next-generation energy storage systems .
Nanostructure Analysis
Research employing molecular dynamics simulations has provided insights into the nanostructure of PAN mixtures with other solvents. These studies indicate that the presence of PAN significantly alters the physical properties of the mixtures, enhancing their applicability in various chemical processes .
Ongoing Research Directions
Current research focuses on optimizing PAN's properties for specific applications:
- Enhancing Performance: Modifying PAN's structure to improve its efficiency in lubrication and electrochemical applications.
- New Applications: Investigating its role in carbon capture technologies and biomass processing.
- Environmental Impact Studies: Assessing the ecotoxicological effects associated with PAN usage and disposal to ensure sustainable practices .
Mechanism of Action
The mechanism of action of propylammonium nitrate involves its ability to form strong hydrogen bonds and electrostatic interactions. These interactions facilitate the dissolution of various substances and enhance the compound’s reactivity in chemical processes. The molecular targets include the charged functional groups of other molecules, which interact with the propylammonium cation and nitrate anion, leading to various chemical transformations .
Comparison with Similar Compounds
Structural and Nanostructural Features
PAN’s nanostructure persists even with chloride additives, whereas EtAN’s hydroxyl group makes it susceptible to structural disruption . EAN, with a shorter ethyl chain, shows less defined nonpolar domains compared to PAN .
Physicochemical Properties
Table 2: Key Physical Properties at 25°C (Pure Systems)
| Property | PAN | EAN | BAN | Source |
|---|---|---|---|---|
| Density (g/cm³) | 1.12 | 1.10 | 1.05* | |
| Viscosity (mPa·s) | 45 | 35 | 60* | |
| Conductivity (mS/cm) | 25 | 30 | 18* | |
| Surface Tension (mN/m) | 45 | 43 | 40* |
*Estimated based on alkyl chain trends.
PAN’s viscosity is higher than EAN due to stronger van der Waals interactions from the propyl chain. Conductivity decreases with alkyl chain length (EAN > PAN > BAN) as ion mobility is hindered . Water addition (up to 30,000 ppm) reduces PAN’s viscosity by ~40–56%, a more pronounced effect than in EAN .
Thermal and Dynamic Behavior
- Temperature Effects : PAN’s translational motion slows significantly at lower temperatures, with rotational and translational motions weakly correlated . Raman studies show PAN maintains its hydrogen-bonded network up to 420 K, while high pressure (>1 GPa) induces nitrate conformational changes .
- Comparison : EAN exhibits similar thermal stability but lower glass transition temperatures due to shorter alkyl chains. BAN likely has higher melting points but lacks detailed thermal data .
Electrochemical and Solvation Properties
- Electrochemical Windows : PAN and EAN have comparable windows (~2.5–3.0 V), but metal salt doping (e.g., Li⁺, Cu²⁺) enhances PAN’s conductivity more effectively .
- Solvation : PAN dissolves poly(ethylene oxide) (PEO) effectively, even with 10% halides, maintaining good solvent behavior (Flory exponent ν ≈ 0.5) . EtAN’s hydroxyl group complicates solvation, while EAN is less effective for long polymer chains .
Molecular Interactions and Computational Insights
DFT studies of ion pairs reveal:
Biological Activity
Propylammonium nitrate (PAN) is a protic ionic liquid that has garnered attention for its unique properties and potential biological activities. This article synthesizes current research findings on the biological activity of PAN, focusing on its effects on microbial communities, interactions with biological systems, and potential applications in pharmaceuticals.
Overview of this compound
This compound is characterized by its ionic structure, which leads to distinct solvation and interaction properties compared to traditional solvents. Its ability to influence biological processes makes it a subject of interest in various fields, including microbiology and pharmacology.
Biological Activity
-
Microbial Interactions :
- Research indicates that nitrate compounds can modulate microbial communities. For instance, studies have shown that the addition of nitrate can enhance the growth of beneficial oral bacteria while suppressing pathogenic species. Specifically, in vitro studies demonstrated that the presence of 6.5 mM nitrate led to a significant increase in beneficial genera such as Neisseria and Rothia, while reducing levels of caries-associated genera like Streptococcus and Porphyromonas . This suggests a potential prebiotic role for nitrates in promoting oral health.
-
Plant Biology :
- In plant systems, PAN has been studied for its effects on nitrogen metabolism. A study on wheat seedlings revealed that treatments with potassium nitrate and ammonium nitrate restored the activity of key enzymes involved in nitrogen assimilation, such as nitrate reductase and nitrite reductase, after nitrogen starvation . This indicates that PAN may play a role in enhancing plant growth through improved nitrogen utilization.
-
Pharmaceutical Applications :
- The unique properties of PAN make it a candidate for use in drug delivery systems. Its ability to form micelles and interact with biological membranes can enhance the solubility and bioavailability of poorly soluble drugs . Furthermore, the ionic nature of PAN may facilitate the transport of therapeutic agents across cell membranes.
Case Study 1: Oral Microbiome Modulation
A study involving 12 healthy donors examined the effects of dietary nitrates on oral biofilm composition. The results showed that nitrate supplementation significantly altered the microbial community structure, enhancing beneficial bacteria while reducing harmful ones. This was evidenced by increased ammonium production and elevated pH levels, which are indicative of a healthier oral environment .
Case Study 2: Nitrogen Metabolism in Plants
In a controlled experiment, wheat seedlings subjected to nitrogen starvation were treated with different nitrogen sources, including PAN. The results indicated that PAN effectively restored enzyme activities related to nitrogen metabolism, demonstrating its potential as a fertilizer additive or growth enhancer in agricultural practices .
Data Tables
Q & A
Q. Basic Research Focus
Store PAN in a nitrogen-glovebox (< 1 ppm H₂O).
Use Schlenk-line techniques for transferring aliquots.
Pre-dry substrates (e.g., silica) at 150°C for 24 hours before mixing with PAN .
How do computational models enhance understanding of PAN’s transport properties?
Q. Advanced Research Focus
- Ab initio molecular dynamics (AIMD) predicts ion-pair lifetimes and hydrogen-bonding dynamics, validated against OKE spectroscopy .
- Coarse-grained models parameterized with neutron scattering data simulate large-scale ionic clustering .
What spectroscopic markers distinguish PAN from analogous ionic liquids like ethylammonium nitrate (EAN)?
Basic Research Focus
Key differences in Raman spectra :
- PAN: C-H stretching modes at 2800–3000 cm⁻¹ (propyl chain) vs. EAN’s ethyl chain modes.
- NO₃⁻ symmetric stretching at 1040 cm⁻¹ shifts in PAN due to stronger cation-anion interactions .
How do researchers address contradictions in PAN’s reported melting points?
Advanced Research Focus
Discrepancies (~−20°C to 10°C) arise from impurities or thermal history. Mitigation strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
